N-[(3S)-oxan-3-yl]-4-(trifluoromethyl)cyclohexane-1-sulfonamide
Description
N-[(3S)-oxan-3-yl]-4-(trifluoromethyl)cyclohexane-1-sulfonamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound features a trifluoromethyl group, which is known for its significant impact on the biological activity and stability of molecules. The presence of the oxan-3-yl group further enhances its chemical versatility.
Properties
IUPAC Name |
N-[(3S)-oxan-3-yl]-4-(trifluoromethyl)cyclohexane-1-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20F3NO3S/c13-12(14,15)9-3-5-11(6-4-9)20(17,18)16-10-2-1-7-19-8-10/h9-11,16H,1-8H2/t9?,10-,11?/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFKFJCCLCOSGGQ-YVNMAJEFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)NS(=O)(=O)C2CCC(CC2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](COC1)NS(=O)(=O)C2CCC(CC2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20F3NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the radical trifluoromethylation of a cyclohexane precursor . This process can be carried out using reagents such as trifluoromethyl iodide (CF3I) in the presence of radical initiators like azobisisobutyronitrile (AIBN) under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
N-[(3S)-oxan-3-yl]-4-(trifluoromethyl)cyclohexane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonamide group into amines or other reduced forms.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often leading to the formation of new carbon-fluorine bonds.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.
Scientific Research Applications
N-[(3S)-oxan-3-yl]-4-(trifluoromethyl)cyclohexane-1-sulfonamide has several applications in scientific research:
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its stability and bioactivity.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which N-[(3S)-oxan-3-yl]-4-(trifluoromethyl)cyclohexane-1-sulfonamide exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-[(3S)-oxan-3-yl]-4-methylcyclohexane-1-sulfonamide: Similar structure but lacks the trifluoromethyl group, resulting in different chemical and biological properties.
N-[(3S)-oxan-3-yl]-4-(trifluoromethyl)benzene-1-sulfonamide: Contains a benzene ring instead of a cyclohexane ring, which can alter its reactivity and applications.
Uniqueness
The presence of the trifluoromethyl group in N-[(3S)-oxan-3-yl]-4-(trifluoromethyl)cyclohexane-1-sulfonamide makes it unique compared to similar compounds. This group significantly influences the compound’s stability, lipophilicity, and biological activity, making it a valuable molecule in various research and industrial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
